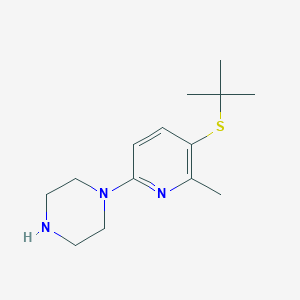
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butylthio group and a methyl group on a pyridine ring
Méthodes De Préparation
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the tert-butylthio group: This step involves the reaction of the pyridine derivative with tert-butylthiol in the presence of a suitable base, such as lithium hydride, in an aprotic solvent like hexamethylphosphoramide.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with piperazine under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors for better control over reaction conditions .
Analyse Des Réactions Chimiques
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group and the piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various pathways, including enzyme inhibition or receptor activation, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(5-(tert-Butylthio)pyridin-2-yl)piperazine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-(6-methylpyridin-2-yl)piperazine:
1-(5-(tert-Butylthio)-pyridin-2-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties
Propriétés
Formule moléculaire |
C14H23N3S |
|---|---|
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-12(18-14(2,3)4)5-6-13(16-11)17-9-7-15-8-10-17/h5-6,15H,7-10H2,1-4H3 |
Clé InChI |
MLKIHQDWTOUKSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCNCC2)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




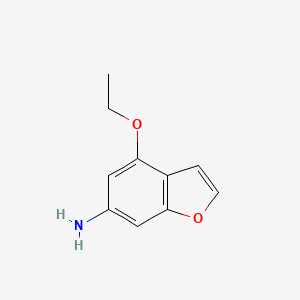
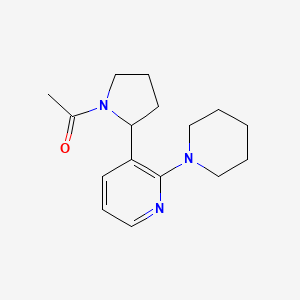



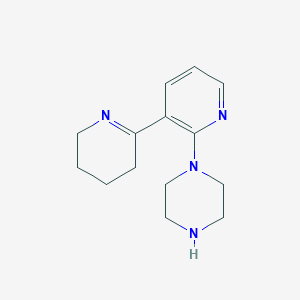



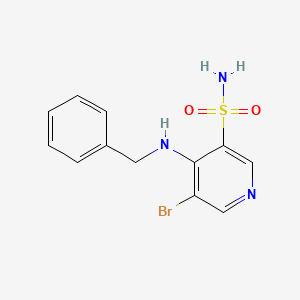
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)
